

Application Note: Purification of Antirhine from Rhazya stricta Extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antirhine**

Cat. No.: **B101062**

[Get Quote](#)

Introduction

Rhazya stricta Decne, a medicinal plant from the Apocynaceae family, is a rich source of monoterpenoid indole alkaloids, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.^{[1][2][3]} One of the notable alkaloids isolated from this plant is **antirhine** ($C_{19}H_{24}N_2O$), a compound that has demonstrated analgesic activity.^{[2][4]} The purification of **antirhine** from the complex mixture of alkaloids present in Rhazya stricta extracts is a critical step for its further pharmacological evaluation and potential drug development. This document provides a detailed protocol for the extraction, fractionation, and purification of **antirhine** from the aerial parts of Rhazya stricta.

Chemical Structure of Antirhine

Antirhine is a corynanthe-type alkaloid with the following molecular structure:

- Molecular Formula: $C_{19}H_{24}N_2O$
- Molecular Weight: 296.4 g/mol

Experimental Protocols

1. Preparation of Plant Material

Fresh aerial parts of Rhazya stricta are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent

extraction.

2. Extraction of Crude Alkaloids

This protocol outlines a common method for the initial extraction of the total alkaloid content from the prepared plant material.

- Materials:

- Powdered aerial parts of *Rhazya stricta*
- Methanol (80%) or Chloroform:Ethanol (1:2)
- 10% Glacial Acetic Acid
- Chloroform
- Ammonia solution
- Rotary evaporator
- Filter paper
- Separatory funnel

- Procedure:

- Soak the dried, powdered plant material (e.g., 1 kg) in 80% methanol or a mixture of chloroform:ethanol (1:2) at room temperature for a period of seven days.
- After the soaking period, filter the extract to remove the plant debris.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dark brown, viscous residue.
- Suspend the residue in water and filter to get an aqueous extract.
- Acidify the aqueous extract with 10% glacial acetic acid to a pH of approximately 2-3.

- Wash the acidic solution with chloroform to remove neutral and weakly basic compounds. Discard the chloroform layer.
- Make the aqueous layer alkaline by adding ammonia solution until the pH reaches approximately 9-10.
- Extract the alkaline solution multiple times with chloroform. The chloroform fractions contain the crude alkaloid mixture.
- Combine the chloroform fractions and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

3. Fractionation and Purification of **Antirhine**

The crude alkaloid extract is subjected to column chromatography for fractionation, followed by preparative thin-layer chromatography (PTLC) for the final purification of **antirhine**.

- Materials:

- Crude alkaloid extract
- Silica gel (for column chromatography and PTLC)
- Solvents: Chloroform (CHCl_3), Ethyl Acetate (EtOAc), Methanol (MeOH)
- Glass column for chromatography
- PTLC plates (e.g., 20x20 cm, silica gel 60 F_{254})
- UV lamp for visualization
- Dragendorff's reagent for alkaloid detection

- Procedure:

- Column Chromatography:
 - Dissolve the crude alkaloid extract in a minimal amount of chloroform.

- Pack a glass column with silica gel slurried in chloroform.
- Load the dissolved extract onto the top of the column.
- Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the proportion of ethyl acetate. For example, fractions can be collected with 20% EtOAc in CHCl_3 , followed by 40% EtOAc in CHCl_3 , and then 50% EtOAc in CHCl_3 .
- Collect fractions of a suitable volume and monitor the separation using thin-layer chromatography (TLC).
 - Preparative Thin-Layer Chromatography (PTLC):
 - The fraction eluted with 40% EtOAc in CHCl_3 is expected to contain **antirhine**.
 - Concentrate this fraction and apply it as a band onto a PTLC plate.
 - Develop the PTLC plate using a solvent system of $\text{CHCl}_3:\text{MeOH}$ (9:1, v/v).
 - After development, visualize the plate under a UV lamp to locate the separated bands. Alkaloids can also be visualized by spraying with Dragendorff's reagent on a small portion of the plate.
 - The band corresponding to **antirhine** ($R_f = 0.74$ in this system) is scraped off the plate.
 - Extract the silica gel from the scraped band with a suitable solvent like chloroform or methanol.
 - Filter the solvent to remove the silica gel and evaporate the solvent to obtain purified **antirhine**.

4. Identification and Characterization

The identity and purity of the isolated **antirhine** can be confirmed using various spectroscopic techniques:

- UV Spectroscopy: To observe the characteristic absorption bands of the indole moiety.

- Mass Spectrometry (e.g., HR-EIS-MS): To determine the exact molecular weight and molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR, ^{13}C -NMR, and 2D-NMR): For detailed structural elucidation.

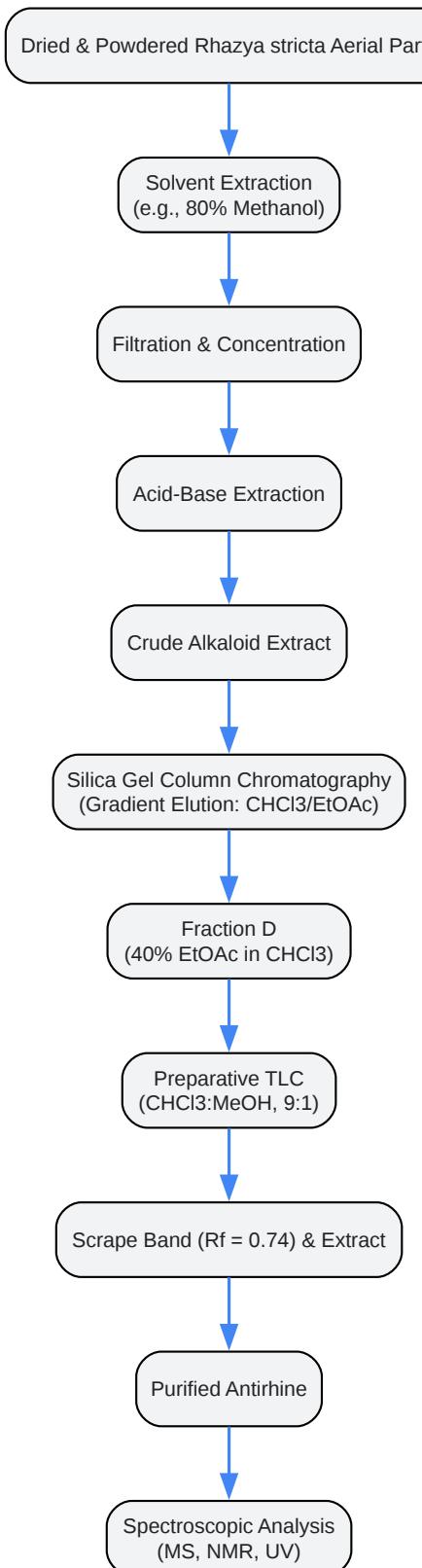
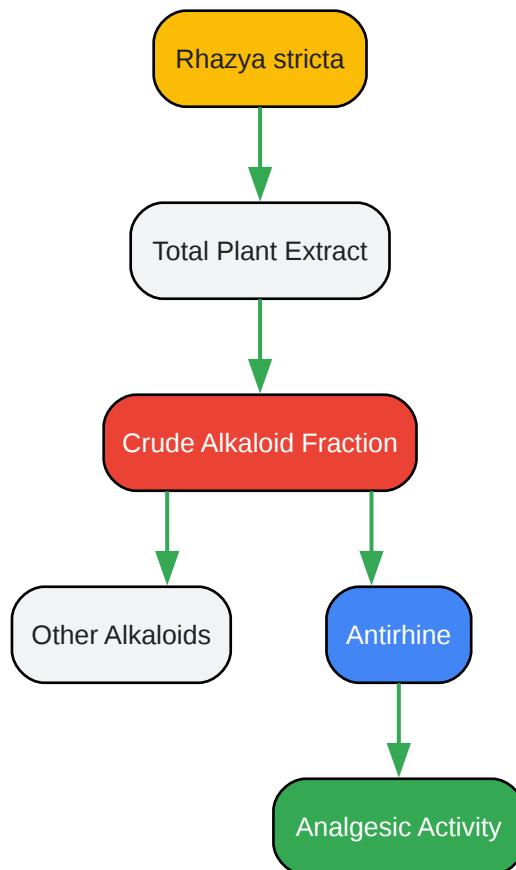

Data Presentation

Table 1: Quantitative Data for **Antirrhine** Purification


Parameter	Value	Reference
Starting Plant Material (Aerial Parts)	1 kg (for one batch)	
Purified Antirrhine Yield	1.2 mg	
PTLC R_f value ($\text{CHCl}_3:\text{MeOH}$, 9:1)	0.74	
Molecular Formula	$\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}$	
Molecular Weight	296.4	

Note: The yield is based on the reported isolation from a fraction of the total extract and may vary.

Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **antirhine**.

[Click to download full resolution via product page](#)

Caption: Relationship of **antirhine** to its source and activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crude alkaloid extract of Rhazya stricta inhibits cell growth and sensitizes human lung cancer cells to cisplatin through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Rhazya stricta Decne Phytochemistry, Bioactivities, Pharmacological Activities, Toxicity, and Folkloric Medicinal Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Note: Purification of Antirhine from Rhazya stricta Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101062#purification-of-antirhine-from-rhazya-stricta-extracts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com